Propanimidoyl chloride, N-[[[(3-methylphenyl)amino]carbonyl]oxy]-
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Overview
Description
(1-CHLOROPROPYLIDENE)AMINO N-(3-METHYLPHENYL)CARBAMATE is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chloropropylidene group, an amino group, and a carbamate group attached to a 3-methylphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-CHLOROPROPYLIDENE)AMINO N-(3-METHYLPHENYL)CARBAMATE typically involves the reaction of 1-chloropropylideneamine with N-(3-methylphenyl)carbamate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of (1-CHLOROPROPYLIDENE)AMINO N-(3-METHYLPHENYL)CARBAMATE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to monitor the reaction progress and verify the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-CHLOROPROPYLIDENE)AMINO N-(3-METHYLPHENYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloropropylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
(1-CHLOROPROPYLIDENE)AMINO N-(3-METHYLPHENYL)CARBAMATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-CHLOROPROPYLIDENE)AMINO N-(3-METHYLPHENYL)CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: A pyrazole derivative with potential bioactive properties.
Uniqueness
(1-CHLOROPROPYLIDENE)AMINO N-(3-METHYLPHENYL)CARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13ClN2O2 |
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Molecular Weight |
240.68 g/mol |
IUPAC Name |
(1-chloropropylideneamino) N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C11H13ClN2O2/c1-3-10(12)14-16-11(15)13-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,13,15) |
InChI Key |
JGPWWGMDKXTHGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NOC(=O)NC1=CC=CC(=C1)C)Cl |
Origin of Product |
United States |
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